molecular formula C17H16ClN3O3 B2592977 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea CAS No. 2415565-28-3

1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea

Numéro de catalogue B2592977
Numéro CAS: 2415565-28-3
Poids moléculaire: 345.78
Clé InChI: ZYUZGLPTJOAUQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea targets BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. BTK is overexpressed in various B-cell malignancies and is a promising therapeutic target. This compound irreversibly binds to the cysteine residue in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the suppression of B-cell proliferation and survival, making it a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In addition, this compound has been found to inhibit the activation and differentiation of T cells, suggesting its potential application in autoimmune disorders. This compound has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and a long half-life, making it suitable for oral administration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea is its high potency and selectivity for BTK, making it a promising therapeutic agent for B-cell malignancies and autoimmune disorders. In addition, this compound has favorable pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its irreversible binding to BTK, which may result in prolonged inhibition of BTK activity and downstream signaling pathways. This may lead to potential off-target effects and toxicity, which need to be further studied in clinical trials.

Orientations Futures

There are several future directions for the development of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea. One potential direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy, to enhance its therapeutic efficacy in cancer treatment. Another potential direction is the development of this compound as a therapeutic agent for autoimmune disorders, such as rheumatoid arthritis or lupus. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has promising therapeutic potential in various diseases and warrants further investigation.

Méthodes De Synthèse

The synthesis of 1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea involves the reaction of 1-(2-chlorophenyl)-3-(5-hydroxymethylfuran-2-yl)urea with 3,5-dimethyl-4-isocyanato-1,2-oxazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid with a purity of over 99%. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea has been extensively studied in preclinical models and has demonstrated promising results in various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. In a study published in Cancer Research, this compound was shown to inhibit BTK and downstream signaling pathways, leading to the suppression of tumor growth in a mouse model of diffuse large B-cell lymphoma. In another study published in the Journal of Immunology, this compound was found to suppress the activation and differentiation of B cells and T cells, suggesting its potential therapeutic application in autoimmune disorders.

Propriétés

IUPAC Name

1-(2-chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-10-16(11(2)24-21-10)15-8-7-12(23-15)9-19-17(22)20-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZGLPTJOAUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.